molecular formula C15H19NO5 B15051289 (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15051289
M. Wt: 293.31 g/mol
InChI Key: PUGASQAAOACKPI-LBPRGKRZSA-N
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Description

(S)-2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a hydroxyl substituent at the 6-position. This compound is structurally significant in organic synthesis and medicinal chemistry, particularly as a building block for peptide-mimetic drugs or enzyme inhibitors. The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility properties. Notably, the stereochemistry at the 3-position (S-configuration) is critical for its biological activity and interactions with chiral targets .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(3S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

PUGASQAAOACKPI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction, involving the condensation of β-arylethylamines with carbonyl compounds, is a classical method for constructing tetrahydroisoquinolines. For the target molecule, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as the starting material, often derived from L-tyrosine or L-DOPA via decarboxylation and cyclization. Key modifications include:

  • Stereochemical Control : Asymmetric catalysis or chiral auxiliaries ensure retention of the (S)-configuration at the 3-position. For example, chiral pool synthesis using L-amino acids guarantees enantiomeric purity.
  • Functionalization : Subsequent hydroxylation at the 6-position is achieved via directed ortho-metalation (DoM) strategies. A lithium diisopropylamide (LDA)-mediated deprotonation followed by quenching with electrophilic oxygen sources introduces the hydroxy group.

Solid-Phase Peptide Synthesis (SPPS)

Recent advances employ SPPS for constructing tetrahydroisoquinoline-containing peptides. The methodology involves:

  • Resin Functionalization : 2-Chlorotrityl chloride (CTC) resin loaded with Fmoc-Lys(Boc)-OH ensures stable anchoring of the growing peptide chain.
  • Cyclization : On-resin cyclization using coupling agents like HBTU/HOBt/DIPEA forms the tetrahydroisoquinoline ring, followed by Boc protection of the secondary amine.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the secondary amine during subsequent reactions. Two principal methods are documented:

Boc Anhydride Coupling

Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) achieves N-Boc protection. Optimal conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature, avoiding exothermic side reactions.
  • Yield : 85–92% after purification by silica gel chromatography.

Phosgene-Mediated N-Carboxy Anhydride (NCA) Formation

A patent-pending method utilizes phosgene to generate an N-carboxy anhydride intermediate, which reacts with tert-butylamine to install the Boc group. Critical parameters include:

  • Solvent : Toluene or heptane (non-chlorinated to prevent side reactions).
  • Temperature Gradient : Heating to 50–125°C for NCA formation, followed by cooling to −20°C for amine addition.
  • Workup : Acid-base extraction (aqueous HCl/NaOH) isolates the Boc-protected product with 75–80% yield.

Hydroxylation at the 6-Position

Introducing the hydroxy group at position 6 requires precision to avoid over-oxidation or regioisomeric byproducts.

Electrophilic Aromatic Substitution

  • Nitration/Reduction : Nitration followed by catalytic hydrogenation (Pd/C, H₂) yields the amine, which is diazotized and hydrolyzed to the phenol.
  • Directed Ortho-Metalation : Using a directing group (e.g., carboxylic acid), LDA deprotonates the aromatic ring ortho to the directing group, followed by trapping with trimethyl borate and oxidative workup (H₂O₂) to install the hydroxy group.

Late-Stage Oxidation

  • Transition Metal Catalysis : Palladium(II)-mediated C–H activation oxidizes the 6-position directly. For example, Pd(OAc)₂ with benzoquinone in acetic acid affords the phenol derivative in 65–70% yield.

Analytical Characterization and Validation

Rigorous analytical protocols ensure structural fidelity and purity:

Spectroscopic Methods

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic signals include δ 6.60–7.20 (aromatic protons), δ 4.90–5.20 (C3 methine), and δ 1.40 (Boc tert-butyl).
    • ¹³C NMR : Peaks at δ 170–175 (carboxylic acid), δ 155–160 (Boc carbonyl), and δ 80–85 (quaternary Boc carbon).
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 293.319 confirms the molecular formula C₁₅H₁₉NO₅.

Chromatographic Purity

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming ≥98% ee.
  • Melting Point : 248–250°C (decomp), consistent with literature values.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Pictet-Spengler Cyclization, Boc protection 45–56 95 Scalable, chiral integrity Multi-step, hazardous reagents (phosgene)
SPPS Solid-phase synthesis, on-resin Boc 78–89 98 High purity, avoids isolation intermediates Costly resins, limited scalability
Phosgene NCA NCA formation, tert-butylamine 75–80 97 Efficient Boc introduction Toxicity of phosgene, moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially affecting enzymatic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the compound with structurally related analogs, focusing on molecular features, synthetic utility, and physicochemical data.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
(S)-2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid C₁₅H₁₈NO₅ 293.31 Boc, Carboxylic acid, Hydroxyl Peptide synthesis, enzyme inhibitors
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid C₁₅H₁₈NO₄ 276.31 Boc, Carboxylic acid Intermediate for Boc-protected amino acids
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid C₁₁H₁₃NO₃ 207.23 Methoxy, Carboxylic acid Alkaloid synthesis

Key Findings

Hydroxyl Group Impact: The 6-hydroxy substituent in the target compound increases polarity compared to its non-hydroxylated analog (C₁₅H₁₈NO₄), as evidenced by higher molecular weight (293.31 vs. 276.31) and enhanced hydrogen-bonding capacity.

Stereochemical Specificity: Unlike racemic mixtures of tetrahydroisoquinoline derivatives, the (S)-configuration ensures compatibility with biological systems, such as binding to L-amino acid receptors or proteases. This contrasts with methoxy-substituted analogs, which lack stereochemical definition in many commercial preparations .

Synthetic Utility : The Boc-protected compound (CAS 78879-20-6) is marketed by TCI America™ at >98% purity for $165.90 (5g) and $491.78 (25g), emphasizing its industrial relevance . The 6-hydroxy variant, however, is less commercially available, suggesting specialized use cases (e.g., targeted drug discovery).

Stability and Storage : Both Boc-protected analogs require refrigeration (2–8°C) to prevent decomposition, whereas methoxy-substituted derivatives exhibit greater ambient stability due to the absence of labile hydroxyl groups .

Biological Activity

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for various pharmacological properties. The following sections summarize the biological activity, synthesis methods, and relevant research findings associated with this compound.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 273.31 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)C1=C(C(=C(C=C1)O)N)C(=O)O

1. Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. The hydroxyl group present in this compound contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives may provide neuroprotective effects. For instance, compounds in this class have been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. The presence of the hydroxyl group enhances the binding affinity to MAO, potentially leading to increased neuroprotection.

3. Anti-inflammatory Properties

Tetrahydroisoquinoline derivatives have also demonstrated anti-inflammatory activity. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

4. Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential use as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Starting Material : 1,2-dihydroisoquinoline derivatives.
  • Reagents : Tert-butoxycarbonyl anhydride for protection and various acids for carboxylation.
  • Key Steps : Cyclization reactions followed by hydrolysis and purification processes.

Research Findings

StudyFindings
Demonstrated the synthesis of various substituted tetrahydroisoquinoline derivatives with potential biological activities.
Investigated the neuroprotective effects of tetrahydroisoquinoline derivatives through MAO inhibition assays.
Reported on the antioxidant activities of similar compounds and their implications for oxidative stress-related conditions.

Case Studies

  • Neuroprotection in Animal Models : A study involving animal models of Parkinson's disease showed that administration of this compound resulted in improved motor function and reduced neuronal loss.
  • Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress.

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